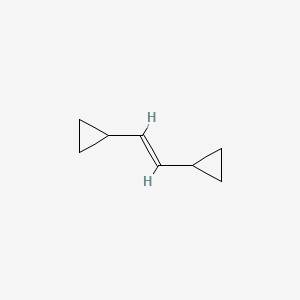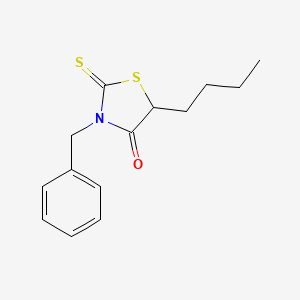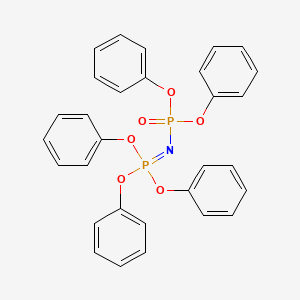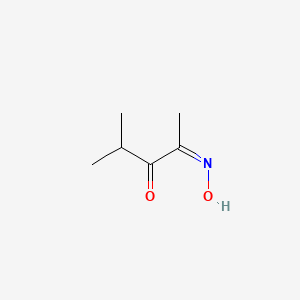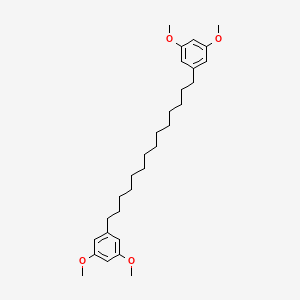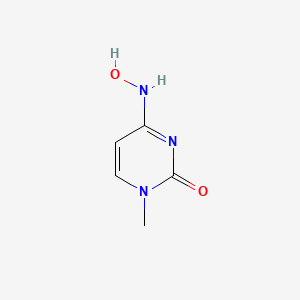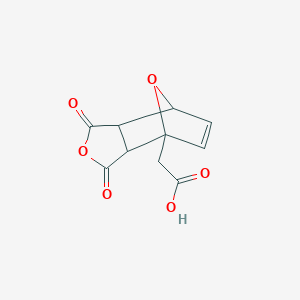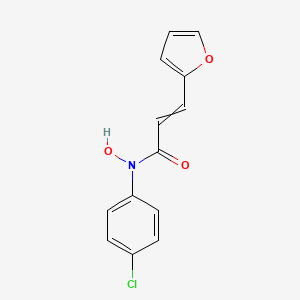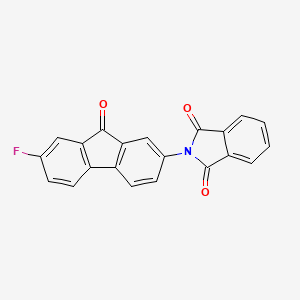
2-(7-Fluoro-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Fluoro-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione is a complex organic compound that features a unique combination of fluorene and isoindole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoro-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione typically involves multi-step organic reactions. One common method includes the reaction of 7-fluoro-9-oxo-9H-fluorene-2-carboxylic acid with isoindoline-1,3-dione under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(7-Fluoro-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used to substitute the fluorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(7-Fluoro-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(7-Fluoro-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-9-oxo-9H-fluorene-2-carboxylic acid
- Isoindoline-1,3-dione
- N-(7-fluoro-9-oxo-9H-fluoren-2-yl)acetamide
Uniqueness
2-(7-Fluoro-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione stands out due to its combined fluorene and isoindole structures, which confer unique chemical properties and reactivity. This makes it particularly valuable for applications that require specific interactions and stability.
Properties
CAS No. |
6638-59-1 |
|---|---|
Molecular Formula |
C21H10FNO3 |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
2-(7-fluoro-9-oxofluoren-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H10FNO3/c22-11-5-7-13-14-8-6-12(10-18(14)19(24)17(13)9-11)23-20(25)15-3-1-2-4-16(15)21(23)26/h1-10H |
InChI Key |
PAPYJINYFOXJDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)C5=C(C4=O)C=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



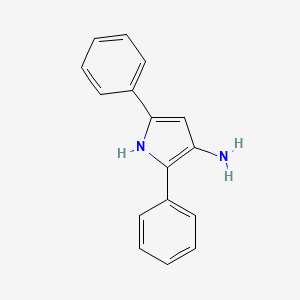
![6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione](/img/structure/B14717897.png)
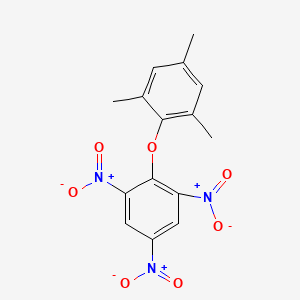
![6-Phenyl-6h-chromeno[4,3-b]quinoline](/img/structure/B14717903.png)
